tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)12-14-6-4-5-7-15(14)13-18/h4-7H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRARTKCUKUVFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of indene derivatives with piperidine under specific conditions to form the spirocyclic core. The tert-butyl group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or bases may be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic core .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its spirocyclic structure can enhance the biological activity and stability of pharmaceutical compounds. Research is ongoing to explore its use in the treatment of various diseases .
Industry
In the industrial sector, tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The tert-butyl carbamate-functionalized spiro[indene-piperidine] scaffold is a versatile template for medicinal chemistry. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Analogues
Key Differentiators and Implications
Substituent Effects: Electron-Withdrawing Groups: The ketone-containing analogue (1228079-29-5) may exhibit altered reactivity in nucleophilic substitutions compared to the parent compound . Bromination: Brominated derivatives (e.g., 2377355-25-2) enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Toxicity Trends: Most analogues share oral toxicity (H302) and irritation hazards (H315/H319), likely due to the common tert-butyl carbamate group. Respiratory irritation (H335) is noted in brominated and isoquinoline-containing derivatives, possibly due to increased volatility or dust formation .
Synthetic Utility :
Biological Activity
tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate is a compound characterized by its unique spirocyclic structure, which integrates an indene and piperidine moiety. Its molecular formula is with a molecular weight of approximately 301.39 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The compound features a tert-butyl group and an oxo functional group, which contribute to its chemical reactivity and potential applications in various fields. The presence of the carbonyl (oxo) group enhances its reactivity, allowing for potential interactions with biological targets.
Biological Activity
Research into the biological activity of this compound has indicated several promising areas:
1. Anticancer Potential
Studies have shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of related spirocyclic compounds have demonstrated moderate growth inhibition in melanoma cells at doses around 10 µM . The mechanism often involves the inhibition of angiogenesis and apoptosis pathways.
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Research on similar piperidine derivatives indicates that they may offer protective effects against neurodegenerative conditions by modulating apoptotic pathways and oxidative stress responses .
3. Antioxidant Activity
The antioxidant properties of related compounds have been explored, revealing their ability to mitigate oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegeneration .
Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Study 1: A synthesis and characterization study revealed that derivatives showed significant antiapoptotic activity in renal ischemia/reperfusion models. The compounds were tested against established antiapoptotic agents like N-acetylcysteine (NAC), demonstrating superior efficacy in reducing tissue damage .
- Study 2: In vitro assays assessed the effects of various derivatives on caspase activity. The results indicated that certain compounds selectively inhibited caspase-3 and caspase-9, suggesting potential as therapeutic agents in conditions where apoptosis regulation is critical .
Table: Comparison of Related Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| tert-Butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate | 912769-10-9 | Contains a benzoyl group | Moderate antiproliferative activity |
| tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | 159634-59-0 | Different positioning of the oxo group | Antioxidant properties |
| tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | 948033-85-0 | Methyl substitution at position 5 | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
